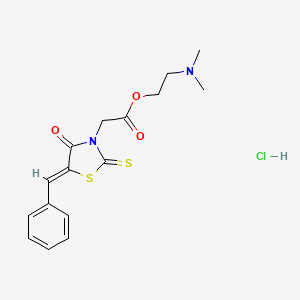

(Z)-2-(dimethylamino)ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate hydrochloride

Description

The compound “(Z)-2-(dimethylamino)ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate hydrochloride” is a thiazolidinone derivative characterized by a unique substitution pattern. Its core structure comprises a thiazolidinone ring (4-oxo-2-thioxo) with a benzylidene group at position 5, an acetic acid esterified to position 3, and a dimethylaminoethyl moiety in the Z-configuration. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.

Thiazolidinones are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The benzylidene substituent introduces aromaticity and lipophilicity, which may improve membrane permeability . Synthesis likely involves cyclocondensation of a hydrazide precursor with mercaptoacetic acid under acidic conditions, followed by benzaldehyde condensation to form the benzylidene group .

Properties

IUPAC Name |

2-(dimethylamino)ethyl 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2.ClH/c1-17(2)8-9-21-14(19)11-18-15(20)13(23-16(18)22)10-12-6-4-3-5-7-12;/h3-7,10H,8-9,11H2,1-2H3;1H/b13-10-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOKBIQJYQHNQP-ALUHPYBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)CN1C(=O)C(=CC2=CC=CC=C2)SC1=S.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC(=O)CN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(dimethylamino)ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate hydrochloride is a thiazolidinone derivative that exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

Thiazolidinones, including the compound , have garnered attention for their diverse pharmacological properties. Research indicates that derivatives of thiazolidinones can exhibit:

- Anticancer Activity : Many thiazolidinone derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : These compounds often demonstrate significant antibacterial and antifungal activities against a range of pathogens.

- Anti-inflammatory Effects : Some derivatives also exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with cellular targets. Key mechanisms include:

- Microtubule Interaction : Compounds with similar structures have been shown to stabilize microtubules, disrupting mitotic spindle formation and leading to cell death in cancer cells .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial survival, although precise targets require further investigation .

- Reactive Oxygen Species (ROS) Generation : Some thiazolidinones induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the thiazolidinone scaffold significantly influence biological activity. For instance:

- Substituents on the benzylidene moiety can enhance anticancer potency.

- The presence of electron-donating groups increases the compound's reactivity and interaction with biological targets.

A study reported that derivatives with specific substitutions exhibited IC50 values ranging from 5 µM to 15 µM against various cancer cell lines, indicating promising anticancer potential .

Case Studies

- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 5.02 µM. Comparatively, standard chemotherapeutics like etoposide showed higher IC50 values (>50 µM), highlighting the compound's enhanced efficacy against these cells .

- Antimicrobial Efficacy : Another study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria, revealing that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics like ampicillin. This suggests a strong potential for developing new antimicrobial agents based on this scaffold .

Data Tables

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives, including this compound, possess notable antimicrobial properties . Studies have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 8 to 32 µg/mL , indicating strong antibacterial activity against tested strains.

- Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell wall synthesis and metabolic pathways.

Anticancer Activity

The anticancer potential of (Z)-2-(dimethylamino)ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate hydrochloride has been explored in various studies.

Cytotoxicity Studies:

- In Vitro Studies : The compound exhibited cytotoxic effects on several human tumor cell lines, with IC50 values ranging from nanomolar to micromolar concentrations, suggesting potent activity against cancer cells.

Mechanism of Action:

- Induction of Apoptosis : The compound induces apoptosis in cancer cells, disrupting mitochondrial function and inhibiting cellular respiration.

Multi-drug Resistance Reversal:

- Some studies suggest that this compound may act as a multi-drug resistance (MDR) reversing agent, enhancing the efficacy of conventional chemotherapeutics when used in combination therapies.

Summary of Biological Activities

| Activity Type | MIC/IC50 Values | Target Organisms/Cells | Mechanism |

|---|---|---|---|

| Antimicrobial | 8 - 32 µg/mL | Gram-positive bacteria | Cell wall synthesis disruption |

| Anticancer | Nanomolar - micromolar | Human tumor cell lines | Apoptosis induction, mitochondrial disruption |

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazolidinone derivatives showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The results indicated that the compound could potentially be developed into an effective antibacterial agent.

Case Study 2: Anticancer Potential

In another study focusing on the cytotoxic effects of the compound on cancer cells, researchers found that it significantly inhibited the growth of A549 lung cancer cells. The study highlighted that the compound's ability to induce apoptosis was linked to increased levels of reactive oxygen species (ROS) within the cells, leading to oxidative stress and subsequent cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analogues

The compound’s structural uniqueness lies in its 5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl core and dimethylaminoethyl ester side chain. Below is a comparative analysis with analogous compounds:

†Calculated based on molecular formula (C₁₉H₂₁ClN₂O₃S₂).

Key Differences and Implications

Core Structure: The target’s 2-thioxo group replaces the 2-oxo group in (Z)-(2,4-dioxo-thiazolidin-5-ylidene)acetic acid . Compared to quinoline derivatives (e.g., ), the thiazolidinone core offers distinct π-π stacking and hydrogen-bonding capabilities .

Substituents: The 5-benzylidene group in the target compound improves lipophilicity compared to unsubstituted thiazolidinones, aiding cellular uptake . The dimethylaminoethyl ester contrasts with amide-linked side chains in quinoline derivatives (), offering esterase-mediated hydrolysis for prodrug activation .

Synthesis: The target’s synthesis likely mirrors methods in (reflux with mercaptoacetic acid and ZnCl₂) but requires additional benzaldehyde condensation for the benzylidene group . Quinoline derivatives () utilize amide coupling, avoiding the need for cyclocondensation .

Biological Activity: Thiazolidinones with arylidene substituents (e.g., ) exhibit antimicrobial activity, suggesting the target’s benzylidene group may enhance this effect . The hydrochloride salt improves aqueous solubility compared to neutral thiazolidinones, favoring pharmacokinetics .

Physicochemical Properties

- Molecular Weight: At ~466.95 g/mol, the target is heavier than simpler thiazolidinones (e.g., 173.15 g/mol in ) due to its benzylidene and ester groups.

- logP: Estimated to be higher than unsubstituted thiazolidinones (due to benzylidene) but lower than quinoline derivatives (due to polar hydrochloride salt).

Q & A

Basic: What are the optimal reaction conditions for synthesizing (Z)-5-benzylidene thiazolidinone derivatives like this compound?

Methodological Answer:

The synthesis typically involves a Knoevenagel condensation between a thiazolidinone core and an aldehyde. For example, refluxing equimolar amounts of 2-thioxothiazolidin-4-one and substituted benzaldehyde in glacial acetic acid with sodium acetate as a catalyst for 3–7 hours yields the (Z)-configured product . Purification involves precipitation in ice-cold water, filtration, and recrystallization (e.g., ethanol or DMF/acetic acid mixtures). Monitoring via TLC (20% ethyl acetate in hexane) ensures reaction completion. Yield optimization may require adjusting molar ratios or extending reflux time .

Advanced: How can reaction mechanisms and byproduct formation be analyzed during synthesis?

Methodological Answer:

Mechanistic studies require in situ spectroscopic monitoring (e.g., NMR or FTIR) to track intermediates like enolate formation. Computational methods (DFT calculations) can model transition states for benzylidene formation . Byproducts such as (E)-isomers or dimerized species can be identified via HPLC-MS or column chromatography. Kinetic studies under varying temperatures and catalyst loads (e.g., sodium acetate vs. piperidine) clarify rate-determining steps .

Basic: Which spectroscopic techniques confirm the Z-configuration and purity of the compound?

Methodological Answer:

- 1H NMR : Look for coupling constants (J) between the benzylidene proton and adjacent groups; Z-isomers typically show J = 10–12 Hz due to restricted rotation .

- 13C NMR : The carbonyl (C=O) and thioxo (C=S) groups appear at ~170–175 ppm and ~190 ppm, respectively .

- IR : Strong bands at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C=S) validate the core structure .

Purity is confirmed via HPLC (≥95% area) or elemental analysis .

Advanced: What challenges arise in resolving stereochemistry via X-ray crystallography?

Methodological Answer:

Crystallization difficulties due to conformational flexibility (e.g., rotation around the benzylidene bond) require slow vapor diffusion with solvents like ethanol/DCM. SHELX software (e.g., SHELXL) refines structures against twinned data or partial disorder, particularly for thioxo groups prone to positional ambiguity . High-resolution data (≤0.8 Å) and hydrogen-bonding analysis (e.g., N–H···O interactions) stabilize the model .

Basic: How should stability studies be designed for this compound under varying pH and temperature?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 1–12) at 25°C. Monitor degradation via UV-Vis (λmax ~300 nm) or LC-MS over 24–72 hours .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Accelerated aging at 40–60°C simulates long-term storage .

- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradants via HPLC .

Advanced: How can biological activity assays (e.g., antimicrobial or kinase inhibition) be optimized?

Methodological Answer:

- Dose-Response Curves : Test concentrations from 0.1–100 μM in triplicate. Use positive controls (e.g., ampicillin for antimicrobial assays) .

- Cell-Based Assays : For cytotoxicity, employ MTT/PrestoBlue in HEK293 or cancer cell lines (IC50 calculation via nonlinear regression) .

- Enzyme Inhibition : Screen against kinases (e.g., CDK1/GSK3β) using fluorescence polarization or ADP-Glo™ kits. Confirm binding via SPR or molecular docking .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Pool data from independent studies (e.g., IC50 values) and apply random-effects models to account for variability .

- Experimental Reproducibility : Standardize protocols (e.g., cell passage number, serum batch) and validate via inter-laboratory comparisons .

- Structural-Activity Relationships (SAR) : Use CoMFA or machine learning to identify substituents (e.g., electron-withdrawing groups on benzylidene) driving activity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.